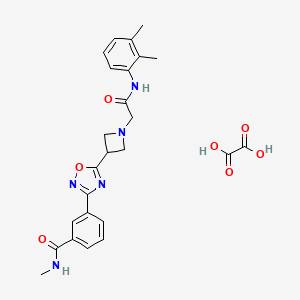
3-(5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate is a useful research compound. Its molecular formula is C25H27N5O7 and its molecular weight is 509.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Compounds with similar structures have been known to interact with various biochemical pathways, leading to a range of biological activities .
Result of Action
Compounds with similar structures have been known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biologische Aktivität
The compound 3-(5-(1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)-N-methylbenzamide oxalate represents a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may confer diverse biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C24H30N4O4 with a molecular weight of approximately 446.54 g/mol. The compound features an azetidine ring, an oxadiazole moiety, and a benzamide structure, which are known to exhibit various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O4 |
| Molecular Weight | 446.54 g/mol |
| SMILES | CC(C1=CC=CC=C1)N(C(=O)C(=O)N2C(=O)N=C(N)C(=O)C2=O)C(C(=O)N(C)C)=O)C |
| IUPAC Name | This compound |
Anticancer Activity
Research has indicated that compounds containing oxadiazole and azetidine moieties often exhibit anticancer properties . For instance, studies have shown that derivatives of oxadiazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The incorporation of the dimethylphenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against tumors.
Antimicrobial Properties
Compounds similar to This compound have demonstrated antimicrobial activities against a range of pathogens. The presence of nitrogen-containing heterocycles like oxadiazoles is often linked to enhanced antimicrobial efficacy due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Effects
The benzamide component may contribute to the anti-inflammatory properties of the compound. Similar compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory responses.
Case Studies and Research Findings
- Study on Oxadiazole Derivatives : A study published in Medicinal Chemistry highlighted that certain oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Screening : In a comparative study on azetidine derivatives, compounds similar to the target molecule showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing effective antimicrobial activity .
- Anti-inflammatory Mechanism : Research involving benzamide derivatives indicated their potential in reducing inflammation through inhibition of NF-kB signaling pathways. This suggests that the target compound may similarly modulate inflammatory responses .
Eigenschaften
IUPAC Name |
3-[5-[1-[2-(2,3-dimethylanilino)-2-oxoethyl]azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-N-methylbenzamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3.C2H2O4/c1-14-6-4-9-19(15(14)2)25-20(29)13-28-11-18(12-28)23-26-21(27-31-23)16-7-5-8-17(10-16)22(30)24-3;3-1(4)2(5)6/h4-10,18H,11-13H2,1-3H3,(H,24,30)(H,25,29);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQWZVAXWJKYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CC(=CC=C4)C(=O)NC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














